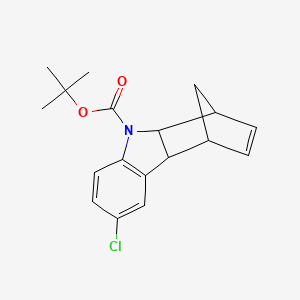
2-(3-Methylazetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylazetidin-1-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C6H10N2 It features a four-membered azetidine ring substituted with a methyl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-1-yl)acetonitrile typically involves the reaction of azetidine derivatives with acetonitrile. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as potassium carbonate in acetonitrile, leading to the formation of the desired product.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available starting materials and an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(3-Methylazetidin-1-yl)acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Methylazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring and nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methylazetidin-1-yl)acetic acid hydrochloride: This compound is similar in structure but contains an acetic acid group instead of a nitrile group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile:
Uniqueness
2-(3-Methylazetidin-1-yl)acetonitrile is unique due to its specific combination of the azetidine ring and nitrile group, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C6H10N2 |
|---|---|
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
2-(3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2/c1-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3 |
Clave InChI |
AHSYWOVRMBMRQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)
![(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)
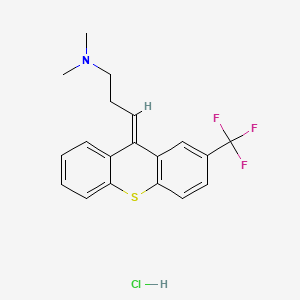

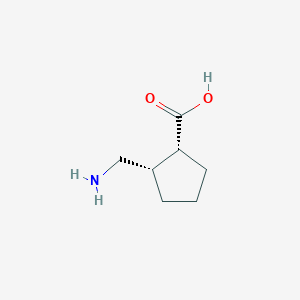


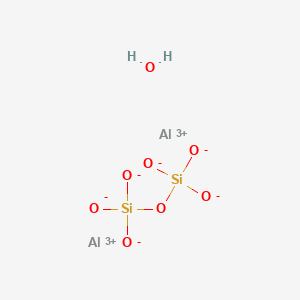
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)
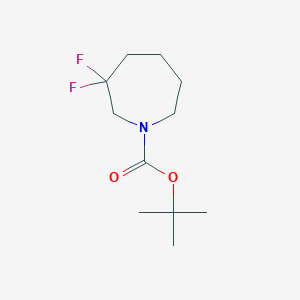
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
